molecular formula C14H21ClN2O B6270074 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride CAS No. 1158505-09-9

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride

Cat. No.: B6270074
CAS No.: 1158505-09-9
M. Wt: 268.8
InChI Key:
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Description

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride, also known as 1-(3,5-dimethylbenzoyl)piperidine hydrochloride (1-(3,5-DMBA)HCl), is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 199-201°C. The compound is soluble in water, ethanol, and methanol. It is a derivative of piperidine and has been used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride(3,5-DMBA)HCl has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase, as well as a ligand for the nicotinic acetylcholine receptor. It has also been used in studies of the pharmacology of the dopaminergic system and in the synthesis of other compounds.

Mechanism of Action

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride(3,5-DMBA)HCl is an inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. This inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects, depending on the neurotransmitter.
Biochemical and Physiological Effects
This compound(3,5-DMBA)HCl has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, improved mood, and a decrease in anxiety. It has also been shown to have an effect on the cardiovascular system, as it can increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride(3,5-DMBA)HCl has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively stable compound, with a melting point of 199-201°C and a solubility in water, ethanol, and methanol. Additionally, it is relatively easy to synthesize and is relatively affordable. However, it can be toxic if ingested or inhaled, and it can cause skin irritation.

Future Directions

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride(3,5-DMBA)HCl has been used in a variety of scientific research applications, but there are still many potential future directions. For example, further research could be done to explore its potential as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety. Additionally, further research could be done to explore its potential as a drug for the treatment of addiction. Additionally, more research could be done to explore its potential as a tool for studying the pharmacology of the dopaminergic system. Finally, further research could be done to explore its potential as a ligand for the nicotinic acetylcholine receptor.

Synthesis Methods

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride(3,5-DMBA)HCl can be synthesized from 3,5-dimethylbenzoic acid and piperidine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The resulting product is a white crystalline solid with a melting point of 199-201°C.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride involves the reaction of 3,5-dimethylbenzoyl chloride with piperidine followed by reduction of the resulting intermediate with sodium borohydride and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3,5-dimethylbenzoic acid", "thionyl chloride", "piperidine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. Conversion of 3,5-dimethylbenzoic acid to 3,5-dimethylbenzoyl chloride using thionyl chloride", "2. Reaction of 3,5-dimethylbenzoyl chloride with piperidine to form 1-(3,5-dimethylbenzoyl)piperidine", "3. Reduction of 1-(3,5-dimethylbenzoyl)piperidine with sodium borohydride to form 1-(3,5-dimethylbenzoyl)piperidin-4-amine", "4. Reaction of 1-(3,5-dimethylbenzoyl)piperidin-4-amine with hydrochloric acid to form 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride" ] }

1158505-09-9

Molecular Formula

C14H21ClN2O

Molecular Weight

268.8

Purity

91

Origin of Product

United States

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